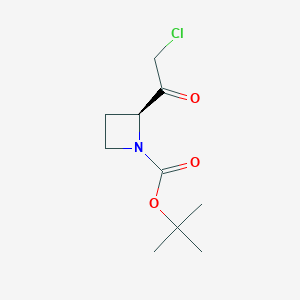

(S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular formula of this compound is C10H16ClNO3 and its molecular weight is 233.69 g/mol . More detailed structural analysis would require specific spectroscopic data which is not available in the current resources.Physical and Chemical Properties Analysis

This compound has a molecular formula of C10H16ClNO3 and a molecular weight of 233.69 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications

Synthesis and Functionalization

Enantiopure Compounds : The synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids demonstrates the role of azetidine derivatives in studying the influence of conformation on peptide activity. These derivatives serve as critical tools for generating amino acid chimeras with heteroatomic side chains, highlighting the importance of such compounds in peptide research (Sajjadi & Lubell, 2008).

Building Blocks for Medicinal Chemistry : Efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate were developed, showcasing the compound's potential as a convenient entry point to novel compounds. This highlights the significance of such building blocks in accessing chemical spaces complementary to piperidine ring systems, which are prevalent in pharmaceutical compounds (Meyers et al., 2009).

Functionalized Heterocycles : A study on silylmethyl-substituted aziridine and azetidine as masked 1,3- and 1,4-dipoles for formal cycloaddition reactions illustrates the versatility of azetidine derivatives in organic synthesis. These compounds enable the efficient generation of imidazoline, oxazolidine, and tetrahydropyrimidine products, underpinning their utility in constructing complex heterocyclic structures (Yadav & Sriramurthy, 2005).

Novel Synthetic Methods

Diastereoselective α-Alkylation : Research on the base-promoted α-alkylation of borane N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid ester complexes has unveiled methods to improve yields and diastereoselectivities of α-alkylated products. This methodology enables the production of optically active α-substituted azetidine-2-carboxylic acid esters, demonstrating the compound's role in synthesizing chiral building blocks (Tayama et al., 2018).

Gram-Scale Synthesis of Protected 3-Haloazetidines : A one-pot, gram-scale synthesis of protected 3-haloazetidines from commercially available materials highlights the compound's importance in medicinal chemistry. These intermediates are pivotal for the diversified synthesis of azetidine-3-carboxylic acids, further emphasizing the compound's utility in drug development (Ji et al., 2018).

Safety and Hazards

The Safety Data Sheet (SDS) for this compound includes sections on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . For detailed safety and hazard information, it is recommended to refer to the SDS .

Properties

IUPAC Name |

tert-butyl (2S)-2-(2-chloroacetyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-5-4-7(12)8(13)6-11/h7H,4-6H2,1-3H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITDKFINXLSZFM-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]1C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea](/img/structure/B1378787.png)

![Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B1378788.png)

![Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine](/img/structure/B1378793.png)

![6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile](/img/structure/B1378797.png)

![4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine](/img/structure/B1378798.png)

![2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1378801.png)

![4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B1378806.png)